2,2-Diethylpent-4-enenitrile
Overview
Description
2,2-Diethylpent-4-enenitrile is an organic compound with the molecular formula C9H15N. It is characterized by the presence of a nitrile group (-CN) attached to a pentene chain with two ethyl groups at the second carbon position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Diethylpent-4-enenitrile can be synthesized through various methods. One common approach involves the reaction of 2,2-diethylpent-4-enal with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile. The reaction conditions typically involve the use of a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic dehydration of the corresponding amide or oxime. The use of catalysts such as alumina or silica gel can enhance the efficiency of the dehydration process. The reaction is usually carried out in a continuous flow reactor to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,2-Diethylpent-4-enenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form carboxylic acids or amides.
Reduction: The nitrile can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming imines or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) in anhydrous solvents.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Imines or other substituted derivatives.
Scientific Research Applications
2,2-Diethylpent-4-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential use in drug development and as a building block for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Diethylpent-4-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The compound’s reactivity and ability to undergo various chemical transformations make it a versatile tool in biochemical and pharmaceutical research.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpent-4-enenitrile: Similar structure but with methyl groups instead of ethyl groups.
2,2-Diethylbutanenitrile: Similar structure but with a butane chain instead of pentene.
2,2-Diethylhex-4-enenitrile: Similar structure but with a hexene chain instead of pentene.
Uniqueness
2,2-Diethylpent-4-enenitrile is unique due to its specific combination of a pentene chain with two ethyl groups and a nitrile group. This structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.
Properties
IUPAC Name |
2,2-diethylpent-4-enenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-4-7-9(5-2,6-3)8-10/h4H,1,5-7H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWKBEIKORAGLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC=C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90208093 | |
Record name | 2,2-Diethylpent-4-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90208093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.22 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59346-54-2 | |
Record name | 2,2-Diethyl-4-pentenenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59346-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Diethylpent-4-enenitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059346542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Diethylpent-4-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90208093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-diethylpent-4-enenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.084 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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